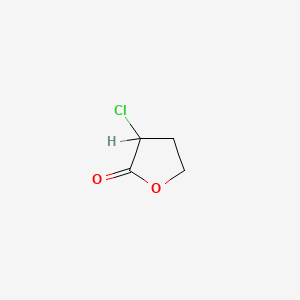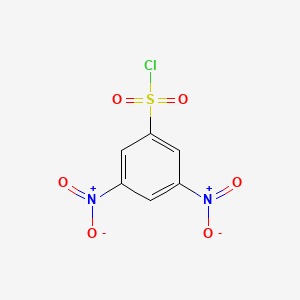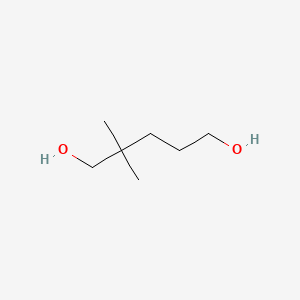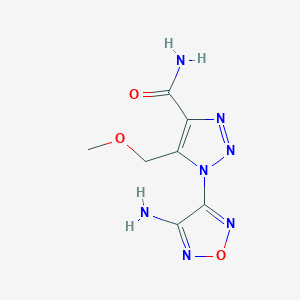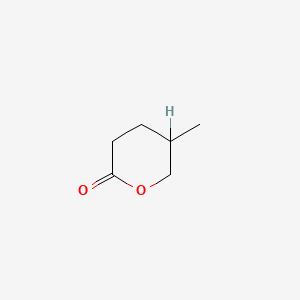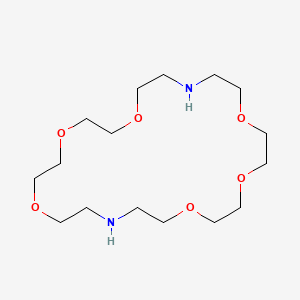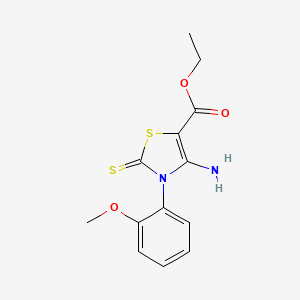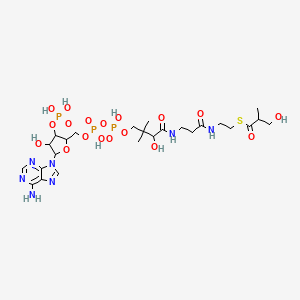
(S)-3-Hydroxyisobutyryl-CoA
描述
(S)-3-Hydroxyisobutyryl-CoA is a crucial intermediate in the metabolism of valine, an essential amino acid. This compound plays a significant role in various biochemical pathways, particularly in the catabolism of branched-chain amino acids. It is involved in the conversion of valine to succinyl-CoA, which then enters the citric acid cycle, contributing to energy production in cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxyisobutyryl-CoA typically involves enzymatic reactions. One common method is the enzymatic reduction of 3-Hydroxyisobutyryl-CoA dehydrogenase, which converts 3-Hydroxyisobutyryl-CoA to this compound under specific conditions. This reaction requires NADPH as a cofactor and occurs in the presence of the enzyme 3-Hydroxyisobutyryl-CoA dehydrogenase.
Industrial Production Methods: Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. biotechnological approaches using genetically engineered microorganisms can be employed to produce this compound on a larger scale. These methods involve the overexpression of genes encoding the necessary enzymes in microbial hosts, such as Escherichia coli.
化学反应分析
Types of Reactions: (S)-3-Hydroxyisobutyryl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-Hydroxyisobutyryl-CoA, which is a key step in the catabolism of valine.
Reduction: The compound can be reduced back to its precursor, 3-Hydroxyisobutyryl-CoA, in the presence of specific enzymes and cofactors.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires NAD+ as a cofactor and the enzyme 3-Hydroxyisobutyryl-CoA dehydrogenase.
Reduction: Requires NADPH as a cofactor and the enzyme 3-Hydroxyisobutyryl-CoA reductase.
Substitution: Typically involves nucleophilic reagents under mild conditions.
Major Products:
Oxidation: Produces 3-Hydroxyisobutyryl-CoA.
Reduction: Produces this compound.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-3-Hydroxyisobutyryl-CoA has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme mechanisms and reaction kinetics.
Biology: It plays a crucial role in understanding the metabolism of branched-chain amino acids and their associated disorders.
Medicine: Research on this compound contributes to the development of treatments for metabolic diseases, such as maple syrup urine disease.
Industry: It is used in biotechnological processes to produce valuable metabolites and intermediates.
作用机制
The mechanism of action of (S)-3-Hydroxyisobutyryl-CoA involves its role as an intermediate in the catabolism of valine. It is converted to 3-Hydroxyisobutyryl-CoA by the enzyme 3-Hydroxyisobutyryl-CoA dehydrogenase, which requires NAD+ as a cofactor. This conversion is a key step in the pathway leading to the production of succinyl-CoA, which enters the citric acid cycle for energy production. The molecular targets include enzymes involved in the valine catabolic pathway, and the pathways involved are primarily those related to amino acid metabolism and energy production.
相似化合物的比较
3-Hydroxyisobutyryl-CoA: The precursor of (S)-3-Hydroxyisobutyryl-CoA.
Succinyl-CoA: A downstream product in the valine catabolic pathway.
Acetyl-CoA: Another important metabolic intermediate involved in various biochemical pathways.
Uniqueness: this compound is unique due to its specific role in the catabolism of valine and its involvement in the production of succinyl-CoA. Unlike other similar compounds, it serves as a critical intermediate that bridges the conversion of valine to energy-producing metabolites.
属性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-3-hydroxy-2-methylpropanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,17+,18+,19-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEOGFZEFHPUAM-UQCJFRAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234765 | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319440-43-2 | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319440-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



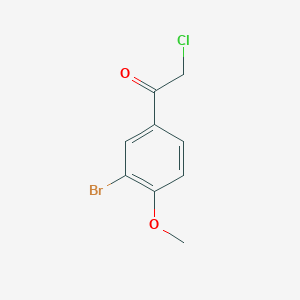

![1-[(4-Nitrobenzyl)oxy]urea](/img/structure/B3051116.png)
